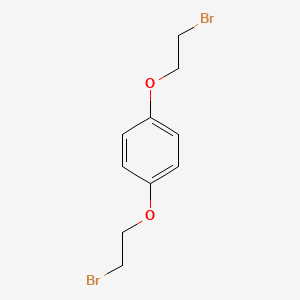

1,4-Bis(2-bromoethoxy)benzene

Descripción

Overview of the Chemical Compound's Significance in Contemporary Synthesis

1,4-Bis(2-bromoethoxy)benzene is a bifunctional aromatic compound that has garnered significant attention in modern chemical synthesis. Its structure, featuring a central benzene (B151609) ring symmetrically substituted with two bromoethoxy groups, makes it a valuable and versatile building block for the construction of more complex molecular architectures. The presence of two reactive bromine atoms, which act as excellent leaving groups in nucleophilic substitution reactions, allows for the facile introduction of this hydroquinone-based unit into a variety of organic frameworks.

This di-bromo compound serves as a key precursor in the synthesis of macrocycles, polymers, and other functional materials. chemicalbook.comchemicalbook.com A notable application is in the preparation of liquid-crystalline pillar nih.gov- and pillar chemicalbook.comarenes. chemicalbook.comchemicalbook.comlookchem.com Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, capable of encapsulating guest molecules within their cavities. The ability of this compound to participate in the formation of these supramolecular structures highlights its importance in the field of host-guest chemistry.

Furthermore, the rigid aromatic core and the flexible bromoethoxy chains of this compound impart specific conformational properties to the molecules derived from it. This controlled geometry is crucial in the design of materials with tailored optical, electronic, and recognition properties. The compound's utility extends to the synthesis of various polymers and organic frameworks where the bromoethoxy groups can be converted to other functionalities, thereby enabling the creation of a diverse range of materials with potential applications in materials science and nanotechnology.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H12Br2O2 nih.gov |

| Molecular Weight | 324.01 g/mol nih.gov |

| CAS Number | 5471-84-1 nih.gov |

| Melting Point | 114 °C lookchem.com |

| Boiling Point | 370.2 °C at 760 mmHg lookchem.com |

| Density | 1.646 g/cm³ lookchem.com |

Historical Context and Evolution of Research on Bis-bromoethoxy Arene Derivatives

The study of arene derivatives, which are aromatic hydrocarbons, has been a cornerstone of organic chemistry for over a century. The introduction of functional groups onto the aromatic ring dramatically alters the chemical reactivity and physical properties of the parent arene, opening up a vast landscape for chemical exploration. Early research into electrophilic aromatic substitution reactions laid the groundwork for the synthesis of a wide array of substituted benzenes. libretexts.orgbyjus.com

The specific lineage of bis-bromoethoxy arene derivatives can be traced back to the broader investigation of Williamson ether synthesis and related nucleophilic substitution reactions. These fundamental reactions provided the means to attach alkoxy groups to aromatic rings. The development of methods to introduce bromoalkyl chains, such as the bromoethoxy group, expanded the synthetic chemist's toolkit, enabling the creation of bifunctional molecules like this compound.

Initially, research on such compounds was likely driven by the desire to create new monomers for polymerization reactions or as precursors for pharmacologically active molecules. However, with the advent of supramolecular chemistry, the focus shifted towards the design and synthesis of molecules capable of self-assembly and molecular recognition. The symmetrical nature and reactive handles of bis-bromoethoxy arene derivatives make them ideal candidates for the construction of macrocycles and other host molecules. For instance, research into calixarenes, another class of macrocyclic compounds, has likely influenced the exploration of related structures derived from bis-bromoethoxy arenes. nih.govnih.gov The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, has been instrumental in characterizing the intricate three-dimensional structures of these molecules and their host-guest complexes.

Scope and Objectives of Academic Inquiry

Current academic inquiry into this compound is primarily focused on its application as a versatile building block in several key areas of chemical research. The overarching objective is to exploit the unique structural and reactive properties of this compound to create novel functional molecules and materials.

One major area of investigation is the synthesis of pillararenes and their derivatives. chemicalbook.comchemicalbook.comlookchem.com Researchers are exploring new synthetic routes to these macrocycles using this compound as a key starting material. The goals include improving reaction yields, controlling the size of the macrocycle (i.e., the number of repeating units), and introducing new functional groups to tailor the host-guest properties of the resulting pillararenes. The study of the host-guest complexation behavior of these novel macrocycles with various guest molecules is a significant aspect of this research.

Another important research direction is the use of this compound in polymer chemistry. The two bromoethoxy groups provide reactive sites for polymerization reactions, allowing for the creation of linear or cross-linked polymers with hydroquinone (B1673460) ether units in the backbone. The objectives here are to synthesize polymers with specific thermal, mechanical, and optical properties. These materials could find applications in areas such as high-performance plastics, organic electronics, and separation membranes.

Furthermore, academic inquiry extends to the synthesis of novel organic frameworks and dendrimers. The bifunctional nature of this compound allows it to act as a linker or a branching unit in the construction of these complex architectures. The aim is to create materials with high porosity and surface area for applications in gas storage, catalysis, and sensing. The fundamental understanding of the relationship between the molecular structure of this compound and the macroscopic properties of the resulting materials is a key objective that drives much of the research in this field. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALLSGKFZVRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282851 | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-84-1 | |

| Record name | NSC28464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Bis 2 Bromoethoxy Benzene

Established Synthetic Routes and Mechanistic Considerations

The most common and well-established method for synthesizing 1,4-bis(2-bromoethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of this compound, this can be approached in two primary ways: the reaction of hydroquinone (B1673460) with an excess of 1,2-dibromoethane (B42909), or a two-step process involving the initial formation of 1,4-bis(2-hydroxyethoxy)benzene (B89644) followed by bromination of the terminal alcohol groups.

The direct synthesis of this compound from hydroquinone and 1,2-dibromoethane is a classical application of the Williamson ether synthesis. Mechanistically, the reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) pathway wikipedia.org. In the first step, a base is used to deprotonate the hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion and forming an ether linkage. The process is repeated for the second hydroxyl group to yield the desired product.

The success of this synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Base: A strong base is required to deprotonate the phenolic hydroxyl groups of hydroquinone. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K(_2)CO(_3)) chemspider.com. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically employed to facilitate the S(_N)2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide anion francis-press.com.

Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate. Refluxing the reaction mixture is a common practice chemspider.com.

Reactant Stoichiometry: An excess of 1,2-dibromoethane is generally used to favor the formation of the desired product and minimize the formation of polymeric byproducts.

| Parameter | Typical Conditions |

| Reactants | Hydroquinone, 1,2-Dibromoethane |

| Base | Potassium Carbonate (K(_2)CO(_3)) |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | 12 hours |

The yield of this compound from this one-pot synthesis can be variable and is often moderate. A significant challenge is the potential for the formation of polymeric byproducts due to the bifunctional nature of both reactants. To enhance the yield and purity of the desired product, several strategies can be employed:

High Dilution: Performing the reaction under high dilution conditions can favor intramolecular reactions or the desired intermolecular reaction over polymerization.

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to remove unreacted starting materials and byproducts edubirdie.com. Column chromatography can also be used for further purification if necessary chemspider.com.

Monitoring the Reaction: Thin-layer chromatography (TLC) is a useful technique to monitor the progress of the reaction and determine the optimal reaction time, thereby preventing the formation of degradation products from prolonged heating edubirdie.com.

An alternative and often higher-yielding approach to this compound involves a two-step synthesis. The first step is the reaction of hydroquinone with 2-chloroethanol (B45725) or ethylene (B1197577) oxide to form the intermediate diol, 1,4-bis(2-hydroxyethoxy)benzene. The second step is the bromination of this diol. This method allows for better control over the reaction and generally leads to a purer final product.

The bromination of 1,4-bis(2-hydroxyethoxy)benzene can be effectively achieved using the Appel reaction sciforum.netresearchgate.net. This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and a bromine source, such as carbon tetrabromide (CBr(_4)) or elemental bromine (Br(_2)), to convert alcohols to alkyl bromides under mild conditions nrochemistry.com.

The reaction mechanism involves the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the bromine source. The alcohol then attacks the phosphorus atom, leading to the formation of an alkoxyphosphonium intermediate. A subsequent S(_N)2 attack by the bromide ion on the carbon atom attached to the oxygen results in the formation of the alkyl bromide and triphenylphosphine oxide as a byproduct nrochemistry.comalfa-chemistry.com.

A specific procedure for the synthesis of this compound from 1,4-bis(2-hydroxyethoxy)benzene has been reported with a good yield.

| Parameter | Reported Conditions |

| Reactants | 1,4-Bis(2-hydroxyethoxy)benzene, Triphenylphosphine, Carbon Tetrabromide |

| Solvent | Dry Acetonitrile |

| Temperature | 0 °C to 25 °C |

| Reaction Time | 4 hours |

| Yield | 66% |

The purification of the product involves precipitation by adding cold water, followed by washing with a methanol/water mixture and recrystallization from methanol.

When considering the bromination of the diol intermediate, 1,4-bis(2-hydroxyethoxy)benzene, several reagents can be employed, each with its own advantages in terms of efficiency and selectivity.

Triphenylphosphine/Carbon Tetrabromide (Appel Reaction): This method is highly efficient for converting primary alcohols to alkyl bromides with high selectivity arkat-usa.org. The reaction proceeds under mild and neutral conditions, which is advantageous for substrates with sensitive functional groups researchgate.net. The S(_N)2 mechanism ensures an inversion of stereochemistry if a chiral center is present, although this is not relevant for 1,4-bis(2-hydroxyethoxy)benzene. A drawback is the formation of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product sciforum.net.

Phosphorus Tribromide (PBr(_3)): PBr(_3) is a classic and effective reagent for the bromination of primary and secondary alcohols commonorganicchemistry.com. It also proceeds via an S(_N)2 mechanism, leading to inversion of configuration reddit.com. While efficient, the reaction can sometimes be less selective and may require careful control of reaction conditions to avoid the formation of byproducts.

Hydrobromic Acid (HBr): Concentrated HBr can also be used to convert alcohols to alkyl bromides. For primary alcohols, the reaction can proceed via an S(_N)2 mechanism. However, with secondary and tertiary alcohols, an S(_N)1 mechanism involving a carbocation intermediate is more likely, which can lead to rearrangements and a loss of stereoselectivity stackexchange.com. For diols, controlling the reaction to achieve selective monobromination can be challenging, and forcing conditions may be required for complete dibromination organic-chemistry.orgresearchgate.net.

In the case of 1,4-bis(2-hydroxyethoxy)benzene, which contains two primary alcohol groups, the Appel reaction (using PPh(_3)/CBr(_4)) offers a highly selective and efficient method for its conversion to this compound under mild conditions, making it a preferred choice over harsher reagents like PBr(_3) or HBr which may offer lower selectivity and potentially lead to more side reactions.

Alternative Synthetic Approaches for Ethoxy Bromination

Emerging Green Chemistry Approaches in Synthesis

The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Emerging strategies in this area include the exploration of reactions that operate without solvents or catalysts, the use of starting materials derived from renewable sources, and the analytical assessment of a process's environmental footprint through metrics like Process Mass Intensity (PMI).

The traditional synthesis of this compound typically involves variations of the Williamson ether synthesis. This method entails the reaction of a hydroquinone salt with a 2-haloethanol or, more commonly, the reaction of 1,4-bis(2-hydroxyethoxy)benzene with a brominating agent. While effective, these syntheses often rely on volatile organic solvents and may require catalysts.

Recent advancements in green chemistry are pushing towards the development of solvent-free and catalyst-free reaction conditions to minimize waste and environmental impact. For the synthesis of ethers, techniques such as microwave-assisted organic synthesis (MAOS) are being explored. Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and sometimes allowing for reactions to proceed in the absence of a traditional solvent.

While specific, peer-reviewed examples of solvent-free or catalyst-free synthesis of this compound are not yet widely documented, the principles can be applied. A hypothetical solvent-free approach might involve the direct reaction of solid 1,4-bis(2-hydroxyethoxy)benzene with a brominating agent under high temperature or microwave conditions. The challenge lies in achieving a homogenous reaction mixture and preventing side reactions or decomposition. The absence of a catalyst, while ideal for purity and waste reduction, often requires more forcing conditions (e.g., higher temperatures or pressures), which can present their own energy consumption and safety challenges. Research in this area is ongoing, aiming to adapt established reactions to more environmentally benign conditions.

Hydroquinone from Lignin (B12514952): The aromatic core, hydroquinone, is traditionally derived from petroleum-based sources like benzene (B151609). However, significant research is focused on the valorization of lignin, a complex polymer that is a major component of biomass and a byproduct of the paper industry. Through various depolymerization techniques (e.g., hydrogenolysis, pyrolysis), lignin can be broken down into valuable aromatic platform chemicals, including phenol (B47542) and related compounds that can be converted to hydroquinone rsc.org.

Ethylene Glycol from Biomass: The ethoxy portion of the side chains originates from ethylene glycol. Conventionally produced from ethylene, ethylene glycol can now be synthesized through sustainable routes. One prominent pathway involves the hydrogenolysis of glycerol, a low-cost byproduct of biodiesel production rsc.org. Another innovative approach is the direct catalytic conversion of cellulose (B213188) or other sugars derived from non-edible biomass into ethylene glycol specialchem.com. Furthermore, methods are being developed for the electrosynthesis of ethylene glycol from C1 feedstocks like methanol, which can itself be produced from captured carbon dioxide nih.govnih.gov.

By integrating these bio-based precursors into the manufacturing chain, the carbon footprint associated with the synthesis of this compound can be substantially reduced.

Process Mass Intensity (PMI) is a critical green chemistry metric used to evaluate the efficiency and environmental impact of a chemical process. It is defined as the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product obtained. A lower PMI value signifies a more efficient and less wasteful process.

PMI = (Total Mass Input [kg]) / (Mass of Product [kg])

To illustrate, a hypothetical PMI analysis for a lab-scale synthesis of this compound is presented below. This synthesis starts from 1,4-bis(2-hydroxyethoxy)benzene, a common precursor.

Hypothetical Synthesis Reaction: 1,4-bis(2-hydroxyethoxy)benzene + 2 PBr₃ → this compound + 2 H₃PO₃

| Material Input | Molar Mass ( g/mol ) | Moles | Mass (g) | Role |

| 1,4-bis(2-hydroxyethoxy)benzene | 198.22 | 0.05 | 9.91 | Reactant |

| Phosphorus tribromide (PBr₃) | 270.69 | 0.11 | 29.78 | Reagent |

| Acetonitrile | 41.05 | - | 250.00 | Solvent |

| Water | 18.02 | - | 150.00 | Quenching/Workup |

| Methanol | 32.04 | - | 100.00 | Washing/Purification |

| Total Mass Input | 539.69 | |||

| Product Output | ||||

| This compound | 324.01 | 0.04 (80% yield) | 12.96 | Isolated Product |

| Calculated PMI | 41.64 |

This is an illustrative example. Actual PMI will vary based on the specific process, scale, and efficiency.

In this hypothetical case, the PMI is approximately 41.6. This value highlights that for every kilogram of product, over 41 kilograms of material are used, with the majority being solvent and workup chemicals. A primary goal in green process development is to reduce this number by optimizing solvent use, improving reaction yields, and using more atom-economical reagents.

Purity Assessment and Scale-Up Considerations for Industrial and Research Applications

The utility of this compound in both research and industrial settings is contingent upon its purity and the scalability of its synthesis. Commercial suppliers typically offer this compound at purities of 98% or higher, necessitating robust methods for purification and analysis calpaclab.comsigmaaldrich.com.

Purity Assessment: The purity of this compound is commonly assessed using a combination of analytical techniques:

Recrystallization: This is a fundamental technique for purifying solid organic compounds uct.ac.zalibretexts.org. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor rubingroup.org. For aryl ethers, solvents like methanol, ethanol, or toluene, sometimes in combination with a co-solvent, are often effective uct.ac.zarochester.edu.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for determining purity. HPLC, often equipped with a UV detector, is well-suited for non-volatile aromatic compounds and can separate the target compound from closely related impurities researchgate.netdnacih.com. Gas chromatography, typically coupled with a mass spectrometer (GC-MS), can be used to identify and quantify any volatile impurities present in the sample researchgate.net.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and can also give an indication of purity by revealing the presence of unexpected signals.

Scale-Up Considerations: Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges:

Reaction Control: Exothermic reactions must be carefully managed to ensure safety and prevent side reactions. This requires efficient heat transfer, which becomes more complex in larger reactors.

Reagent Handling: The safe storage, handling, and charging of potentially corrosive or hazardous reagents, such as phosphorus tribromide or hydrobromic acid, are critical at an industrial scale.

Solvent Management: Large volumes of solvents are costly and create significant waste. Industrial processes prioritize solvent recycling and recovery to improve economic viability and reduce environmental impact. This influences the choice of solvent, favoring those that are easily distilled and recovered.

Product Isolation and Purification: Filtration and drying operations must be scaled up appropriately. Recrystallization at a large scale requires large vessels, and achieving consistent crystal size and purity can be challenging. The efficiency of washing and drying the final product is crucial to meet commercial purity specifications.

Process Optimization: To ensure economic feasibility, parameters such as reaction time, temperature, and reagent stoichiometry must be optimized to maximize yield and throughput while minimizing cost and waste.

Successful scale-up requires a multidisciplinary approach, involving chemists and chemical engineers to develop a process that is not only efficient but also safe, robust, and environmentally responsible.

Reactivity and Derivatization of 1,4 Bis 2 Bromoethoxy Benzene

Nucleophilic Substitution Reactions of Bromine Atoms

The presence of bromine atoms on the ethoxy chains of 1,4-bis(2-bromoethoxy)benzene makes it highly reactive towards nucleophiles. This reactivity is the basis for many of its applications, as it allows for the introduction of a wide variety of functional groups. smolecule.com

Formation of Ether and Amine Derivatives

The bromine atoms can be readily displaced by various nucleophiles, such as alkoxides and amines, to form new ether and amine linkages. This type of reaction is fundamental to the synthesis of more complex molecules and polymers.

A notable example of an amine derivative formation is the reaction of this compound with imidazole-2-carboxaldehyde. In this reaction, carried out in dimethylformamide (DMF) with potassium carbonate as a base, the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, displacing the bromine atoms. The reaction is typically stirred at 50°C for three days and results in the formation of 1,4-bis(2-(1-(imidazole-2-carbaldehyde))bromoethoxy)benzene with a 56% yield. rsc.org

Table 1: Synthesis of 1,4-bis(2-(1-(imidazole-2-carbaldehyde))bromoethoxy)benzene

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound, Imidazole-2-carboxaldehyde | Potassium carbonate, DMF, 50°C, 3 days | 1,4-bis(2-(1-(imidazole-2-carbaldehyde))bromoethoxy)benzene | 56% | rsc.org |

The bromoethoxy groups of this compound can be converted to azidoethoxy groups through a nucleophilic substitution reaction with sodium azide (B81097). This reaction is typically performed in a solvent such as dimethylformamide (DMF). For instance, derivatives of pillar nih.govarenes containing this compound units react with sodium azide in dry DMF at 60°C for 12 hours to produce the corresponding azidoethoxy-functionalized pillar nih.govarenes in high yields (96-97%). nih.govacs.org

Table 2: Synthesis of Azidoethoxy-Functionalized Pillar nih.govarenes

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 1,2-(1,4-Bis(bromoethoxy))-3,4,5-dimethoxy-pillar nih.govarene | Sodium azide, dry DMF, 60°C, 12 h | 1,2-(1,4-Bis(2-azidoethoxy))-3,4,5-dimethoxy-pillar nih.govarene | 96% | nih.govacs.org |

| 1,3-(1,4-Bis(bromoethoxy))-2,4,5-dimethoxy-pillar nih.govarene | Sodium azide, dry DMF, 60°C, 12 h | 1,3-(1,4-Bis(2-azidoethoxy))-2,4,5-dimethoxy-pillar nih.govarene | 97% | nih.govacs.org |

This compound is a key starting material for the synthesis of cationic water-soluble pillar nih.govarenes. researchgate.netacs.orgnih.gov The synthesis begins with the Friedel–Crafts cyclization of this compound. acs.orgnih.gov The resulting bromo-functionalized pillar nih.govarene then undergoes nucleophilic substitution with trimethylamine (B31210) to introduce cationic quaternary ammonium (B1175870) groups, rendering the final macrocycle water-soluble. acs.org These cationic derivatives have applications in creating nanoparticles for targeted photothermal therapy. acs.org

Applications in Supramolecular Chemistry

The reactivity of this compound makes it a crucial component in supramolecular chemistry, particularly in the construction of macrocyclic host molecules like pillar[n]arenes. smolecule.comccspublishing.org.cn These structures are of interest for their ability to form host-guest complexes and their potential applications in sensing, drug delivery, and materials science. smolecule.com

This compound can be co-condensed with other monomers, such as 1,4-dimethoxybenzene (B90301), to create functionalized pillar nih.govarenes. acs.orgrsc.org This co-cyclization reaction can lead to the formation of various constitutional isomers of brominated pillar nih.govarenes. rsc.org The bromoethoxy groups on these macrocycles can then be further modified through nucleophilic substitution to introduce other functionalities. For example, they can be converted to azidoethoxy groups, which can then be used in "click" chemistry reactions to attach other molecules. nih.govacs.org The synthesis of decacationic water-soluble pillar nih.govarenes, which can act as hosts for xenon in MRI imaging applications, also starts from this compound. acs.orgnih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

While the primary reactivity of this compound involves the bromoethoxy side chains, the central benzene ring can, in principle, undergo electrophilic aromatic substitution. In such reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of one of the aromatic hydrogen atoms. libretexts.org The ethoxy groups are activating, ortho-para directing groups. However, the bulky nature of the bromoethoxy substituents may sterically hinder the ortho positions, potentially favoring substitution at the para position if it were available. Given the para-disubstituted nature of the starting material, further substitution would occur at the ortho positions relative to the existing ethoxy groups. The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.orgdalalinstitute.com Specific examples of electrophilic aromatic substitution on this compound itself are not prominently detailed in the provided search results, which focus more on the reactions of the bromoethoxy side chains.

Co-condensation in Pillar[n]arene Synthesis

Reactions with Organometallic Reagents

The carbon-bromine bonds in the ethoxy chains of this compound are susceptible to reaction with organometallic reagents. These reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles and strong bases. organic-chemistry.orgchemguide.co.uklibretexts.orglibretexts.org

A primary reaction pathway involves nucleophilic substitution, where the organometallic reagent displaces the bromide ions. This would result in the formation of new carbon-carbon bonds, extending the ether side chains. For example, reaction with an alkyl Grignard reagent (e.g., CH₃CH₂MgBr) would be expected to replace the bromine atoms with ethyl groups.

Grignard reagents are formed by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. chemguide.co.uklibretexts.orglibretexts.org These reagents are highly reactive and must be handled in dry conditions as they react readily with water. chemguide.co.uk While specific literature detailing the reaction of this compound with Grignard reagents is sparse in the provided results, the general reactivity pattern of alkyl halides with Grignard reagents is well-established. organic-chemistry.org The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon attached to the halogen.

It is also possible for elimination reactions to occur as a side reaction, particularly if sterically hindered or strongly basic organometallic reagents are used. organic-chemistry.org Furthermore, cross-coupling reactions, such as Suzuki or Heck couplings, which utilize organometallic compounds, are also possible reactions for this type of compound, though these typically involve aryl halides rather than alkyl halides. smolecule.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,4-bis(2-bromoethoxy)benzene, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present in the molecule. Due to the molecule's symmetry, the four aromatic protons are chemically equivalent and typically appear as a singlet. The ethoxy protons, however, give rise to two triplets due to spin-spin coupling between the adjacent methylene (B1212753) groups.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons (ArH) resonate as a singlet at approximately 6.86–6.89 ppm. rsc.orgrsc.org The four protons of the methylene group attached to the oxygen atom (OCH₂) appear as a triplet around 4.24–4.28 ppm, with a J-coupling constant of about 6.3 Hz. rsc.orgrsc.org The four protons of the methylene group attached to the bromine atom (BrCH₂) resonate as another triplet at approximately 3.61–3.65 ppm, also with a similar coupling constant. rsc.orgrsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J-coupling (Hz) | Reference |

| 6.86 - 6.89 | Singlet | 4H | Ar-H | - | rsc.orgrsc.org |

| 4.24 - 4.28 | Triplet | 4H | O-CH₂ -CH₂-Br | ~6.3 | rsc.orgrsc.org |

| 3.61 - 3.65 | Triplet | 4H | O-CH₂-CH₂ -Br | ~6.3 | rsc.orgrsc.org |

The ¹³C NMR spectrum provides complementary information, revealing the number and chemical environment of the carbon atoms in this compound. The symmetrical nature of the molecule results in a simplified spectrum with only three distinct signals.

In deuterated chloroform (CDCl₃), the carbon atoms of the benzene (B151609) ring directly attached to the oxygen atoms (C-O) typically appear around 152.9 ppm. The aromatic C-H carbons resonate at approximately 116.1 ppm. The carbon of the methylene group attached to oxygen (OCH₂) is found at about 68.9 ppm, while the carbon of the methylene group bonded to bromine (CH₂Br) appears further upfield at around 29.4 ppm. semanticscholar.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Solvent | Assignment | Reference |

| 152.9 | CDCl₃ | Ar-C -O | semanticscholar.org |

| 116.1 | CDCl₃ | Ar-C -H | semanticscholar.org |

| 68.9 | CDCl₃ | O-C H₂-CH₂-Br | semanticscholar.org |

| 29.4 | CDCl₃ | O-CH₂-C H₂-Br | semanticscholar.org |

While 1D NMR spectra are often sufficient for the characterization of this compound, 2D NMR techniques can provide further confirmation of the structure, especially in complex mixtures or when studying its derivatives. researchgate.netipb.ptnumberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the OCH₂ and CH₂Br protons, confirming their coupling and adjacency in the ethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the proton signals with their directly attached carbon atoms. For instance, the proton signal at ~4.25 ppm would correlate with the carbon signal at ~68.9 ppm, and the proton signal at ~3.63 ppm would correlate with the carbon signal at ~29.4 ppm. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations. For example, the protons of the OCH₂ group would show a correlation to the aromatic carbon attached to the oxygen (C-O), providing definitive evidence for the ether linkage.

These 2D NMR methods are particularly valuable in the characterization of more complex molecules synthesized from this compound, such as pillararenes and other macrocycles. rsc.orgkfas.org.kwrsc.orgnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common method for obtaining the IR spectrum of solid samples. The spectrum of this compound shows several key absorption peaks. rsc.org

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ethoxy chains appear in the region of 2850-3000 cm⁻¹. rsc.org A strong and characteristic C-O stretching band for the aryl ether linkage is found around 1220 cm⁻¹. rsc.org The C-Br stretching vibration, while sometimes weak, is expected in the fingerprint region, typically below 700 cm⁻¹. Other significant peaks include those for aromatic C=C stretching in the 1450-1600 cm⁻¹ region. rsc.orgcqu.edu.au

Interactive Data Table: Key ATR-FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3050 | - | Aromatic C-H Stretch | rsc.org |

| 2944, 2927 | - | Aliphatic C-H Stretch | rsc.org |

| 1505 | - | Aromatic C=C Stretch | rsc.org |

| 1220 | Strong | Aryl-O Stretch | rsc.org |

| 1029 | - | C-O Stretch | rsc.org |

| 820 | - | C-H Bending (p-disubstituted) | rsc.org |

| 746 | - | C-Br Stretch | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) in a ratio of approximately 1:2:1.

The calculated molecular weight of this compound (C₁₀H₁₂Br₂O₂) is approximately 324.01 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is a powerful tool for confirming the elemental composition. For instance, in the synthesis of pillararenes from this compound, HRMS is used to verify the mass of the resulting macrocycles. rsc.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for investigating the dynamic behavior and intermolecular interactions of complex systems derived from 1,4-Bis(2-bromoethoxy)benzene. While simulations of the isolated monomer are uncommon, the supramolecular assemblies it helps create are subjects of significant computational research.

Molecular dynamics (MD) simulations, a core methodology for studying the temporal evolution of molecular systems, have been applied to pillararenes—macrocycles frequently constructed using this compound. nih.gov These simulations can model processes on timescales from nanoseconds to microseconds, providing insight into the conformational changes and host-guest interactions of the macrocycles. nih.govmdpi.com For example, MD simulations have been used to understand how the structural characteristics of pillararene derivatives, such as the ratio of hydrophilic to hydrophobic volumes, govern their self-assembly into larger aggregates like vesicles or micelles in aqueous solutions. mdpi.com Simulations are also employed to study the interaction of these macrocycles with biological environments, such as lipid bilayers, which is crucial for applications in drug delivery. nih.gov

Another computational technique, Hirshfeld surface analysis, has been utilized to investigate the intermolecular interactions in the solid state. This method was applied to study a co-crystal of a brominated pillar nih.govarene, derived from the co-condensation of 1,4-dimethoxybenzene (B90301) and this compound, with 1-bromooctane. researchgate.net The analysis revealed that halogen bonding (Br···H) plays a critical role in the formation of self-assembled linear supramolecular structures. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, publicly available databases provide computationally derived properties, although the specific level of theory is not always detailed.

| Computed Property | Value | Source |

|---|---|---|

| Molecular Weight | 324.01 g/mol | nih.gov |

| XLogP3 | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 321.920406 g/mol | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Complexity | 120 | nih.gov |

In research applications, DFT calculations are more frequently applied to the complex derivatives of this compound to predict their behavior and interactions. For instance, in a study of water-soluble pillar nih.govarene derivatives designed as potential anticancer agents, molecular docking studies were performed to predict their binding affinity to DNA. researchgate.net The geometries of the ligand and DNA structures were optimized, and docking was carried out using the Glide module of the Schrödinger Maestro program. The resulting docking scores indicate a high affinity for DNA. researchgate.net

| Complex | Docking Score (kcal/mol) |

|---|---|

| Ligand-DNA (Structure 1) | -6.502 |

| Ligand-DNA (Structure 2) | -7.165 |

| Ligand-DNA (Structure 3) | -5.225 |

| Ligand-DNA (Structure 4) | -8.186 |

| Pt(II) Complex-DNA (Structure 1) | -6.104 |

| Pt(II) Complex-DNA (Structure 2) | -5.796 |

| Pt(II) Complex-DNA (Structure 3) | -5.805 |

| Pt(II) Complex-DNA (Structure 4) | -4.073 |

Table based on data from a molecular docking study of pillar nih.govarene derivatives with DNA. researchgate.net

Structure-Activity Relationship (SAR) Prediction in Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the function of molecules by making targeted structural modifications. For this compound, SAR is explored in the context of its derivatives, where the bromoethoxy groups serve as reactive handles for introducing diverse functionalities.

The functionalization of pillararenes is a prime example of SAR. The bromoethoxy groups on a pillararene scaffold, originally from this compound, can be converted into other groups, such as azides and subsequently ureas. acs.org A study on urea-functionalized pillar nih.govarenes demonstrated that the specific spatial arrangement of the urea (B33335) groups (i.e., the regioisomerism) significantly impacts the macrocycle's ability to act as a receptor for halide anions. This illustrates a clear relationship between the precise structure of the derivative and its host-guest binding function. acs.org

SAR is also central to the development of biologically active derivatives.

Anticancer Activity : Water-soluble symmetric and asymmetric pillar nih.govarenes have been synthesized from precursors including this compound and evaluated for their cytotoxic effects on cancer cell lines. researchgate.net The structural differences between the symmetric and asymmetric derivatives are directly correlated with their biological activity profiles.

Antibiofilm Activity : In studies of pillararenes as antibiofilm agents, SAR analysis revealed that the clustering of positive charges on the macrocyclic skeleton is a critical feature for activity. Conversely, the size of the pillararene cavity and the length of attached aliphatic chains were found to be less important, providing valuable guidance for the design of new, potent antibiofilm compounds. mdpi.com

Larvicidal Activity : While not direct derivatives, a study on a series of 1-bromo-2-aryloxyethane compounds explored how different substituents on the aromatic ring affected their larvicidal activity against Aedes aegypti. conicet.gov.ar This work demonstrates the SAR principle on a core fragment related to this compound, where electronic and steric properties of substituents dictate biological efficacy.

| Derivative Class | Structural Modification | Affected Activity/Property | Key SAR Finding |

|---|---|---|---|

| Urea-functionalized Pillar nih.govarenes | Spatial arrangement (regioisomerism) of urea groups | Anion binding affinity | The specific isomerism of functional groups dictates host-guest recognition. acs.org |

| Water-soluble Pillar nih.govarenes | Symmetry of the overall macrocycle | Cytotoxicity against cancer cells | Symmetric vs. asymmetric structures exhibit different biological activity profiles. researchgate.net |

| Cationic Pillararenes | Clustering of positive charges vs. cavity size | Antibiofilm activity | Charge clustering is critical for activity, while cavity size is not. mdpi.com |

Advanced Research Applications and Future Directions

Materials Science and Engineering

The utility of 1,4-Bis(2-bromoethoxy)benzene in materials science is primarily centered on its role as a key monomer in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules discovered in 2008. The reactive bromine atoms serve as leaving groups in various coupling and substitution reactions, enabling the formation of larger, functional materials.

Smart materials are designed to respond to external stimuli, and the development of such materials is a significant application of this compound. It is a fundamental precursor for creating pillar nih.gov- and pillar rsc.orgarenes, which are foundational to many smart systems. lookchem.com The synthesis involves the cyclocondensation of 1,4-dialkoxybenzene units. By using this compound, chemists can produce pillararenes with bromoalkoxy groups around the portals of the macrocycle.

These bromo-functionalized pillararenes can be further modified through post-synthesis reactions. The bromine atoms can be substituted with various functional groups, leading to the creation of stimuli-responsive materials. These materials can change their properties, such as solubility, conformation, or binding affinity, in response to triggers like light, pH changes, or the presence of specific chemicals. This adaptability makes them valuable for applications in drug delivery, catalysis, and molecular devices. researchgate.net

The pillararene macrocycles synthesized from this compound are exceptionally suited for creating sophisticated sensing and host-guest systems. nih.gov Their three-dimensional, pillar-shaped cavities can selectively bind to guest molecules through non-covalent interactions. This recognition capability is the basis for highly specific chemical sensors.

A notable research application involves the use of a decabromopillar nih.govarene, synthesized directly from this compound, to target bacterial communication. This macrocycle was used in a host-guest system to sequester specific N-acyl-L-homoserine lactones (HSLs), which are signaling molecules used by pathogenic bacteria like Pseudomonas aeruginosa for quorum sensing. By selectively binding to these signaling molecules, the pillararene-based host effectively disrupts bacterial communication, which is crucial for virulence and biofilm formation. This demonstrates a sophisticated application in biosensing and as a potential anti-virulence strategy.

Table 1: Research Findings in Host-Guest Sensing

| Application Area | Host Molecule | Precursor | Target Guest Molecule | Research Outcome |

| Anti-Virulence | Decabromopillar nih.govarene | This compound | N-acyl-L-homoserine lactones (HSLs) | Selective sequestration of bacterial signaling molecules, disrupting quorum sensing. |

While this compound is not directly used in photothermal therapy (PTT), the pillararenes derived from it are instrumental in creating advanced PTT nanosystems. researchgate.net PTT is a minimally invasive cancer treatment that uses agents that convert near-infrared (NIR) light into heat to ablate tumor cells. The effectiveness of PTT can be greatly enhanced by targeting the photothermal agents specifically to cancer cells.

Researchers have functionalized various nanoparticles (e.g., gold, copper selenide, copper sulfide, rhodium) with pillararenes to create targeted PTT agents. nih.govnih.govresearchgate.netrsc.org In these systems, the pillararene macrocycle acts as a supramolecular "gatekeeper" or targeting moiety. For example, cationic water-soluble pillar nih.govarenes have been used to functionalize Cu₂-xSe nanoparticles. nih.gov These modified nanoparticles can then form host-guest complexes with specific molecules, such as those overexpressed on the surface of cancer cells, or with molecules like ATP that are abundant in the tumor microenvironment. nih.gov This targeted delivery increases the concentration of the photothermal agent at the tumor site, leading to more effective and localized heating upon NIR irradiation, thereby improving therapeutic outcomes and minimizing damage to healthy tissue. nih.govresearchgate.net

Table 2: Pillararene-Functionalized Nanoparticles for Photothermal Therapy

| Nanoparticle Core | Pillararene Derivative | Targeting Mechanism | Therapeutic Synergy | Reference |

| Gold (Au) Nanorods | Pillar nih.govarene | Multimodal Imaging-Guided | Photodynamic & Photothermal Therapy | nih.gov |

| Copper Selenide (Cu₂-xSe) | Cationic Water-Soluble Pillar nih.govarene | Host-Guest Recognition (e.g., ATP) | Targeted Photothermal Therapy | nih.gov |

| Copper Sulfide (CuS) | Carboxylatopillar nih.govarene | Host-Guest Recognition (e.g., Doxorubicin) | Chemo-Photothermal Therapy | researchgate.net |

| Rhodium (Rh) | Pillar nih.govarene | N/A (Antimicrobial Application) | Photothermal Sterilization | rsc.org |

Medicinal and Pharmaceutical Chemistry (Excluding Dosage/Administration)

In the pharmaceutical realm, this compound and its derivatives are valuable as scaffolds for building larger, biologically relevant molecules and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

The synthesis of bioactive molecules is a key area where this compound finds application. The term "bioactive" refers to a molecule that has an effect on a living organism, tissue, or cell. The reactive bromoethyl groups of the compound allow for its incorporation into larger structures through reactions that form new carbon-carbon or carbon-heteroatom bonds.

A prime example is the synthesis of complex, functional macrocycles. nih.gov For instance, this compound can be used as a starting material to build pillararenes that are then conjugated to biomolecules. In one detailed synthesis, a pillararene derived from such a precursor was conjugated with biotin (B1667282) and polyethylene (B3416737) glycol (PEG). rsc.org The resulting Biotin-PEG-Pillararene conjugate is a bioactive molecule designed for targeted biological applications, leveraging biotin's high affinity for streptavidin for use in bio-assays or targeted drug delivery.

While direct use of this compound as an intermediate for a marketed API is not prominently documented, structurally analogous compounds play a critical role in the synthesis of important drugs. This highlights the potential of this class of substituted benzene (B151609) ethers as key pharmaceutical intermediates.

A significant example is the synthesis of Flecainide, an antiarrhythmic drug. A key intermediate in its manufacture is 1,4-bis(2,2,2-trifluoroethoxy)benzene , a fluorinated analog of the subject compound. google.com This intermediate is prepared from hydroquinone (B1673460) or 1,4-dibromobenzene (B42075) and subsequently undergoes a series of reactions, including acylation and amidation, to yield the final Flecainide molecule. google.com The synthesis pathway underscores the industrial utility of 1,4-dialkoxybenzene structures as foundational elements for complex APIs. The choice between a bromoethoxy or a fluoroethoxy derivative often depends on the desired reactivity and properties of the final product and intermediates.

Environmental Chemistry and Sustainability Research

The environmental impact of halogenated organic compounds is a major area of scientific investigation. While direct studies on this compound are limited, research on analogous brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), provides critical insights into its likely environmental behavior and the broader push for sustainable chemical practices.

Brominated aromatic compounds are recognized for their persistence in the environment. nih.gov Many halogenated compounds are resistant to natural breakdown processes mediated by soil bacteria. Like other brominated flame retardants (BFRs), molecules structurally similar to this compound tend to partition into soil and sediment. nih.gov

Degradation, when it occurs, can proceed through several mechanisms. One significant pathway is photolytic degradation, where sunlight provides the energy to break chemical bonds. env-health.org For some BFRs, such as the widely studied decabromodiphenyl ether (BDE-209), this can lead to a process called debromination, where bromine atoms are sequentially cleaved from the molecule. env-health.orgasm.org This process can sometimes create lower-brominated congeners that may be more water-soluble but also potentially more persistent and bioaccumulative. env-health.org Studies have shown that the degradation rate is highly dependent on the environmental matrix; for instance, BDE-209 degrades much faster in organic solvents than when adsorbed to soil or sediment particles. env-health.org The persistence of these compounds is often measured by their environmental half-life, which can vary significantly among different congeners and environmental compartments. nih.gov

Table 1: Environmental Half-Life of Selected PBDE Congeners

| Congener | Half-Life (Years) | Notes |

|---|---|---|

| BDE-47 | ~3.0 | Data from environmental studies. nih.gov |

| BDE-99 | ~5.4 | Data from environmental studies. nih.gov |

| BDE-153 | ~11.7 | Data from environmental studies. nih.gov |

| BDE-154 | ~5.8 | Data from environmental studies. nih.gov |

| BDE-209 | >10 (in sediment) | Debromination half-life. nih.gov |

Bioremediation offers a promising, low-cost, and environmentally friendly approach to cleaning up sites contaminated with persistent organic pollutants. mdpi.com This process utilizes the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic substances. mdpi.comnih.gov For halogenated aromatic compounds, the key and most challenging step is often dehalogenation—the removal of the halogen substituent. nih.govoup.com

Microorganisms have evolved a variety of enzymatic mechanisms to achieve this. nih.govnih.gov Key enzyme classes include:

Oxygenases (Mono- and Di-): These enzymes incorporate oxygen atoms into the aromatic ring, which can destabilize the carbon-halogen bond and lead to its cleavage. This process, known as oxidative dehalogenation, makes the compound more hydrophilic and prepares it for ring cleavage. nih.gov

Hydrolases: These enzymes use water to cleave bonds, which can also be a mechanism for dehalogenation. nih.gov

Once dehalogenated, the resulting aromatic structures (like catechols or hydroquinones) can be funneled into common metabolic pathways where the aromatic ring is cleaved and the carbon framework is ultimately mineralized to carbon dioxide and water. mdpi.comnih.gov Research continues to focus on identifying and engineering microbes with enhanced degradative capabilities for these recalcitrant compounds. nih.gov

Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com In the context of this compound, its primary role as a synthetic intermediate means sustainability initiatives focus on its efficient and environmentally benign use.

A significant application of this compound is in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules with wide-ranging applications. lookchem.com Traditional syntheses of these structures often require significant amounts of organic solvents. A notable advancement in green chemistry is the development of a solvent-free procedure for synthesizing pillar nih.govarenes. rsc.org This method involves the solid-state condensation of a 1,4-dialkoxybenzene (an analogue of our title compound) and paraformaldehyde by grinding them together with a catalytic amount of sulfuric acid. rsc.org This approach offers several advantages:

Eliminates the need for organic solvents for the reaction and subsequent extraction.

Features operational simplicity and mild reaction conditions.

Allows for non-chromatographic purification.

Produces high yields, demonstrating practical applicability for large-scale synthesis. rsc.org

By applying such solvent-free, catalytic methods, the synthesis of complex molecules derived from this compound can be made significantly more sustainable. youtube.comrsc.org

Catalysis and Reaction Engineering

Catalysis and reaction engineering are central to optimizing the synthesis and application of this compound. Efficient synthesis of the compound itself relies on carefully controlled catalytic processes. The etherification reaction to produce the bromoethoxy groups is often carried out using a base and can be influenced by various factors. chemicalbook.com For related derivatives, reaction conditions such as the choice of solvent, base, temperature, and reaction time are critical for maximizing yield and minimizing side products. chemicalbook.comwright.edu

Table 2: Example Synthesis Conditions for Related Bromoalkoxy-Aromatics

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Catechol | NaOH, 1,2-dibromoethane (B42909) | Ethanol (B145695) | Reflux, 12 h | - | chemicalbook.com |

| 4-Bromophenol | NaOH, dibromoethane | Water | Reflux, 11 h | 83% | |

| 1,4-bis(2-hydroxyethoxy)benzene (B89644) | Triphenylphosphine (B44618), CBr₄ | Acetonitrile | 0-25 °C, 4 h | 66% | rsc.org |

Beyond its own synthesis, this compound serves as a substrate in further catalytic reactions. The bromine atoms are excellent leaving groups in nucleophilic substitution reactions, allowing the compound to be a linker for creating larger, more complex structures. For example, derivatives of its analogue, 1,2-Bis(bromomethyl)benzene, are used to create ortho-benzyl bisphosphine ligands. guidechem.com These ligands, in turn, form catalytic systems with palladium for use in important industrial processes like olefin carbonyl chemical reactions. guidechem.com The development of catalyst-free synthesis methods, such as the one-pot reaction to form pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, also represents a significant goal in reaction engineering, simplifying procedures and reducing chemical waste. beilstein-journals.org

Exploration of Novel Derivatives and Analogues

The true value of this compound lies in its utility as a foundational molecule for creating novel derivatives and analogues with specialized functions. The two reactive bromoethoxy groups provide handles for chemists to build larger and more intricate molecular architectures through substitution and coupling reactions.

Key areas of exploration include:

Macrocycle Synthesis: The compound is a well-established precursor for the synthesis of pillar rsc.orgarenes and pillar nih.govarenes. lookchem.com These macrocycles are of great interest for their ability to form host-guest complexes, with applications in drug delivery, sensing, and separations. Researchers have successfully used monofunctionalized pillar rsc.orgarenes, created from precursors like this, to form self-inclusion complexes. rsc.org

Polymer Chemistry: The difunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. It has been reacted with various bisphenols to produce poly(aralkyl ether)s with high thermal stability. wright.edu

Functional Materials: The core structure can be incorporated into molecules designed for specific tasks. For instance, an analogue, 1,2-Bis(bromomethyl)benzene, is used to synthesize aminobenzimidazole compounds that show high selectivity and sensitivity for detecting copper ions (Cu²⁺) in environmental or biological systems. guidechem.com It has also been used as a starting material to create compounds that facilitate living and controlled free radical polymerization of certain olefins. guidechem.com

This versatility ensures that this compound and its analogues will continue to be important tools in the synthesis of advanced materials and functional molecular systems. pressbooks.puballgreenchems.com

Conclusion and Outlook

Summary of Key Research Findings and Contributions

Research on 1,4-Bis(2-bromoethoxy)benzene has established it as a crucial intermediate in several synthetic pathways. The two bromoethoxy groups attached to the benzene (B151609) ring offer reactive sites for nucleophilic substitution and coupling reactions, making the compound a staple in constructing larger, more complex molecular architectures.

A primary contribution of this compound is its application in supramolecular chemistry, particularly in the synthesis of macrocycles known as pillar[n]arenes. rsc.org It serves as a key monomer in co-condensation reactions, often with 1,4-dimethoxybenzene (B90301), to produce functionalized pillar rsc.orgarenes and pillar nih.govarenes. rsc.orgchemicalbook.comrhhz.net These macrocyclic hosts are of great interest for their applications in host-guest chemistry, sensing, and the development of new materials. smolecule.comresearchgate.net The bromo-functionalization introduced by this compound allows for further modification of the pillararene structure, enabling the creation of materials with tailored properties. thieme-connect.com

Furthermore, this compound is utilized in polymer chemistry to synthesize specialty polymers. smolecule.com Its incorporation into polymer backbones can impart specific physical properties. Research has also demonstrated its use in the formation of metal-organic cages and frameworks, highlighting its versatility as a ligand in coordination chemistry. rsc.org The reactivity of the terminal bromine atoms is central to its function, acting as effective leaving groups in various substitution reactions. nih.gov

Challenges and Opportunities in this compound Research

Despite its utility, research involving this compound is not without its challenges. A significant hurdle is the synthesis of the compound itself, with some reported methods resulting in only moderate yields. rsc.orgrsc.org Moreover, its use in co-cyclization reactions to form pillararenes often leads to the formation of multiple constitutional isomers. rsc.org The separation and purification of these isomers can be a complex and demanding process, often requiring extensive chromatography. rsc.org Additionally, some attempted reactions using this compound as a monomer have been unsuccessful, indicating that reaction conditions must be carefully optimized. wright.edu

These challenges, however, open up numerous opportunities. There is a clear need for the development of more efficient and selective synthetic protocols to improve yields and control isomer distribution. Success in this area would make these valuable macrocyclic precursors more accessible. The compound's potential as a linker in bioconjugation techniques and in the design of bioactive molecules remains a largely unexplored area, offering significant opportunities for future investigation. The bifunctional nature of this compound provides an opportunity to create novel polymers and advanced materials with unique properties. smolecule.com Its role in forming complex supramolecular assemblies and coordination polymers also presents a promising avenue for creating functional materials for catalysis, separation, or sensing. rsc.orgnottingham.ac.uk

Future Research Directions and Interdisciplinary Collaborations

The future of this compound research is promising and points toward several key directions. A primary focus should be on refining synthetic methodologies to achieve higher yields and greater control over the formation of specific isomers in pillararene synthesis. rsc.org This would facilitate the systematic study of individual isomers and their unique properties.

Future applications could heavily leverage the compound's role as a functional building block.

Table 1: Potential Future Research Areas and Collaborations

| Research Area | Key Objectives | Potential Interdisciplinary Collaborations |

|---|---|---|

| Advanced Materials | Development of novel functional polymers and metal-organic frameworks (MOFs) with tailored properties for applications like gas separation, storage, and catalysis. rhhz.netrsc.org | Materials Science, Inorganic Chemistry, Chemical Engineering |

| Supramolecular Chemistry | Design and synthesis of complex host-guest systems, molecular switches, and sensors based on functionalized pillararenes derived from this compound. smolecule.comresearchgate.net | Physical Organic Chemistry, Analytical Chemistry |

| Biomedical Applications | Exploration of its use as a linker for bioconjugation to create drug delivery systems, diagnostic tools, and other bioactive molecules. smolecule.com | Medicinal Chemistry, Pharmacology, Biochemistry |

Interdisciplinary collaboration will be crucial for unlocking the full potential of this compound. For instance, the development of new drug delivery systems would necessitate a partnership between synthetic organic chemists, materials scientists, and biomedical researchers. researchgate.net Similarly, creating advanced materials for industrial applications would benefit from the combined expertise of polymer chemists and chemical engineers. The continued study of its coordination chemistry could lead to new catalytic systems, a goal best pursued through collaboration between organometallic chemists and materials scientists. rsc.orgnottingham.ac.uk

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-dimethoxybenzene |

| Carbon tetrabromide |

| n-octyltrimethyl ammonium (B1175870) hexafluorophosphate |

| paraformaldehyde |

| Pillar rsc.orgarene |

| Pillar nih.govarene |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing pillar[5]arenes using 1,4-Bis(2-bromoethoxy)benzene?

- Methodological Answer : Co-cyclization of this compound with 1,4-dimethoxybenzene and paraformaldehyde in 1,2-dichloroethane, catalyzed by BF₃·OEt₂, yields constitutional isomers of brominated pillar[5]arenes. Reactions are typically conducted at room temperature for 30 minutes, achieving total yields of 57–71% after silica gel column purification . HPLC analysis is critical for differentiating isomers due to their similar retention factors during chromatography .

Q. How is the structural integrity of this compound confirmed in macrocyclic products?

- Methodological Answer : Single-crystal X-ray diffraction and NMR spectroscopy are primary methods. For example, constitutional isomers of pillar[5]arenes exhibit distinct ¹H-NMR splitting patterns and melting points, confirming regiochemical differences. Crystallographic data further resolve stacking patterns and binding constants .

Q. What chromatographic techniques separate constitutional isomers of brominated pillar[5]arenes?

- Methodological Answer : Column chromatography with hexane:chloroform (95:5 v/v) effectively isolates regioisomers. For isomers with minimal polarity differences (e.g., Pillar-3a/b and Pillar-4a/b), HPLC with dichloromethane/hexane gradients is preferred. Retention time comparisons against pure isolates ensure accurate peak assignments .

Advanced Research Questions

Q. How do electron-withdrawing groups in monomers influence reactivity and yield distribution?

- Methodological Answer : The bromine substituent in this compound reduces electrophilic aromatic substitution reactivity compared to 1,4-dimethoxybenzene. Feed ratios (e.g., 4:1 monomer 1:2) favor permethylated pillar[5]arenes (Pillar-1) due to monomer 1’s higher electron density. Hexabromo-functionalized isomers (Pillar-6) remain low-yield (<5%) even at elevated monomer 2 ratios (3.5–4.0 moles) .

Q. Are there contradictions in isomer distribution data based on monomer feed ratios?

- Methodological Answer : While HPLC analysis suggests isomer ratios (e.g., 3:1 for Pillar-3a/b) are independent of feed ratios , control experiments reveal Pillar-1 dominance at high monomer 1 ratios (Table 1, ). Discrepancies may arise from competing reaction pathways or solvent effects, necessitating kinetic studies under varied temperatures and catalysts.

Q. What mechanistic insights explain the low yield of hexabromo-functionalized pillar[5]arenes?

- Methodological Answer : Steric hindrance from multiple bromoethoxy groups likely limits cyclization efficiency. Computational modeling of transition states or isotopic labeling (e.g., ¹³C-tagged monomers) could clarify steric/electronic barriers. Comparative studies with less bulky substituents (e.g., chloroethoxy analogs) may further validate this hypothesis .

Q. How can this compound derivatives enhance supramolecular host-guest systems?

- Methodological Answer : Brominated pillar[5]arenes exhibit tunable cavity sizes and halogen-bonding capabilities. For example, Pillar-3a’s crystal structure shows preferential binding to linear alkanes, while Pillar-4b selectively complexes aromatic guests. Titration calorimetry and fluorescence quenching assays quantify binding affinities (Kₐ ~10³–10⁴ M⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.